Methyl 2-cyano-5-methoxy-4-methylbenzoate
Overview
Description
Methyl 2-cyano-5-methoxy-4-methylbenzoate is a chemical compound with the CAS Number: 1138220-75-3 and a linear formula of C11H11NO3 .
Chemical Reactions Analysis
The specific chemical reactions involving Methyl 2-cyano-5-methoxy-4-methylbenzoate are not provided in the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Methyl 2-cyano-5-methoxy-4-methylbenzoate are not provided in the search results .Scientific Research Applications
Summary of the Application
“Methyl 2-cyano-5-methoxy-4-methylbenzoate” is used in the synthesis of methyl cinnamate derivatives through the Heck reaction . This reaction is carried out under green conditions, which means it’s designed to reduce environmental impact .
Methods of Application or Experimental Procedures
The process utilizes a two-electrode setup with easily available anode and cathode materials . An appropriate potential difference is applied, and both the aryl halide and olefin substrates are electrochemically activated, leading to the formation of the desired methyl cinnamate derivatives .
Results or Outcomes
This innovative approach offers several significant advantages. It eliminates the need for toxic catalysts, reducing the environmental impact related to waste disposal . The mild reaction conditions allow for the use of a broad range of functional groups, enabling the synthesis of diverse methyl cinnamate derivatives . Moreover, the electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields . Additionally, the method is easily scalable, making it suitable for large-scale production .
2. Chromatography and Mass Spectrometry
“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might be used in the field of Chromatography and Mass Spectrometry . These techniques are often used in analytical chemistry to separate, identify, and quantify matter. The compound could potentially be used as a standard or a tracer in these experiments .
3. Biopharma Production
“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might also find applications in Biopharma Production . In this field, it could potentially be used in the synthesis of pharmaceuticals, particularly those that require complex organic compounds .
4. Green Solvent
“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might be used as a green solvent in various chemical reactions . Green solvents are environmentally friendly and are used to reduce the environmental impact of chemical processes . The compound could potentially be used in the synthesis of complex organic compounds .
5. Bulk Custom Synthesis
“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might also find applications in Bulk Custom Synthesis . In this field, it could potentially be used in the synthesis of pharmaceuticals, particularly those that require complex organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-cyano-5-methoxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-4-8(6-12)9(11(13)15-3)5-10(7)14-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAGQNNBFLRZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-5-methoxy-4-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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